Ammonium pentadecanoate
Description
Ammonium pentadecanoate is the ammonium salt of pentadecanoic acid (C₁₅H₃₀O₂), a saturated fatty acid with a 15-carbon chain. Ammonium salts of fatty acids are generally water-soluble and used in industrial applications such as surfactants, emulsifiers, or corrosion inhibitors. Regulatory and safety profiles for such compounds often depend on the associated anion and ammonium cation .
Properties
CAS No. |
93917-76-1 |
|---|---|
Molecular Formula |
C15H33NO2 |
Molecular Weight |
259.43 g/mol |
IUPAC Name |
azanium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);1H3 |
InChI Key |
FRYMZTAOBLUQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with ammonium hydroxide. The reaction typically involves dissolving pentadecanoic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide dropwise until the pH reaches a neutral level. The reaction mixture is then stirred and heated to facilitate the formation of this compound, which can be isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct reaction of pentadecanoic acid with ammonia gas under controlled temperature and pressure conditions. This process allows for continuous production and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Potential Reaction Pathways
While direct reaction data for ammonium pentadecanoate is sparse, analogs like ammonium stearate and laurate suggest similar reactivity. Key inferred pathways include:
Hydrolysis
Ammonium salts of fatty acids can undergo hydrolysis in acidic or basic conditions to regenerate the fatty acid and ammonia. This is critical in applications like surfactant degradation.
Esterification
Reaction with alcohols (e.g., methanol) could form fatty acid esters, though specific conditions for this compound are unverified in the provided sources.
Ion Exchange
The ammonium ion can be replaced by other cations (e.g., sodium, calcium) via substitution reactions, altering the compound’s solubility and functionality.
Industrial Implications
The patented method emphasizes controlled effervescence to enhance reaction efficiency, suggesting that this compound’s synthesis is optimized for large-scale production. This aligns with its use in surfactants and emulsifiers, where rapid mixing and anhydrous conditions are critical.
Research Gaps
The provided sources lack detailed kinetic data, mechanistic studies, or spectroscopic evidence for specific reactions. Future research should focus on:
-
Quantifying reaction rates under varying pH and temperature.
-
Investigating interactions with enzymes or biological systems.
-
Developing green chemistry alternatives to traditional synthesis methods.
Scientific Research Applications
Chemical Synthesis
-
Surfactant and Emulsifier :
Ammonium pentadecanoate is utilized as a surfactant in formulations due to its ability to reduce surface tension and stabilize emulsions. It can enhance the solubility of hydrophobic compounds in aqueous solutions, making it valuable in the production of various emulsified products. -
Ionic Liquids :
Recent studies have explored the use of ammonium-based ionic liquids, including this compound, for the dehydration of water-in-crude oil emulsions. These ionic liquids exhibit improved performance in separating water from oil, which is crucial for the petroleum industry . The synthesis involves reacting fatty acids with amines, leading to ionic liquids that demonstrate favorable thermal stability and interfacial tension properties.
Biological Research
-
Metabolic Studies :
The compound has been investigated for its role in ammonia metabolism. In animal models, ammonium salts can influence metabolic pathways, affecting energy utilization and fat metabolism . For instance, studies have shown that hyperammonaemia induced by ammonium chloride affects mitochondrial respiration and lipid metabolism in skeletal muscle. -
Pharmaceutical Applications :
This compound may serve as a potential drug delivery agent due to its amphiphilic nature. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.
Industrial Uses
-
Agricultural Applications :
Ammonium salts are often used as fertilizers due to their high nitrogen content. This compound can contribute to nitrogen supply in soil, promoting plant growth. Studies indicate that ammonium compounds are efficiently absorbed by plants, enhancing nutrient uptake . -
Cosmetic Formulations :
The compound is also explored in cosmetic applications as a conditioning agent and emulsifier in creams and lotions. Its surfactant properties help improve the texture and stability of cosmetic products.
Case Study 1: Ionic Liquids in Oil Recovery
A study focused on synthesizing novel ionic liquids from fatty acids demonstrated that this compound could effectively separate water from crude oil emulsions under varying conditions of concentration and temperature. The results indicated a significant increase in dehydration performance with higher concentrations of the ionic liquid .
Case Study 2: Metabolic Impact on Energy Utilization
Research involving the administration of ammonium chloride in mice highlighted the effects of hyperammonaemia on energy metabolism. The findings revealed a shift from fatty acid utilization to glucose substrates during periods of elevated ammonia levels, suggesting implications for endurance and metabolic health .
Mechanism of Action
The mechanism of action of ammonium pentadecanoate involves its interaction with cellular membranes and metabolic pathways. As a fatty acid derivative, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may influence signaling pathways related to lipid metabolism and energy homeostasis. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzymes involved in fatty acid oxidation and synthesis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Ammonium pentadecanoate | C₁₅H₃₃NO₂ (inferred) | ~283.43 (calculated) | Carboxylate, ammonium ion |
| Methyl pentadecanoate | C₁₆H₃₂O₂ | 256.43 | Ester (methyl group) |
| Ethyl pentadecanoate | C₁₇H₃₄O₂ | 270.45 | Ester (ethyl group) |
| Cholesteryl-D7 pentadecanoate | C₄₂H₆₇D₇O₂ | 618.095 | Sterol ester, deuterated |
| 2,3-Dihydroxypropyl pentadecanoate | C₁₈H₃₆O₄ | 316.48 | Monoacylglycerol, diol |
Key Observations :
- This compound is ionic, enhancing water solubility compared to nonpolar esters like methyl or ethyl pentadecanoate.
- Esters (methyl, ethyl) exhibit higher hydrophobicity due to their alkyl groups, making them suitable for lipidomics and polymer applications .
- Cholesteryl-D7 pentadecanoate and 2,3-dihydroxypropyl derivatives are structurally complex, with applications in biochemical research .
Physical and Chemical Properties
Notes:
- Methyl and ethyl pentadecanoate are used as calibration standards in lipidomics due to their stability and defined chromatographic behavior .
- Ammonium salts like this compound may degrade under high heat, releasing ammonia and pentadecanoic acid .
Toxicity and Regulatory Status
Biological Activity
Ammonium pentadecanoate, also known as ammonium 15-heptadecanoate, is an organic compound classified as an ammonium salt derived from pentadecanoic acid. This compound possesses unique properties due to its long hydrophobic hydrocarbon chain, making it valuable in various applications, particularly in surfactant and emulsifier roles. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.
This compound has the chemical formula CHNO. It is typically a white solid at room temperature and soluble in polar solvents. The synthesis of this compound can be achieved through several methods, including:
- Neutralization : Reacting pentadecanoic acid with ammonia.
- Ammonolysis : Treating fatty acid esters with ammonia.
These methods yield a compound that exhibits both surfactant properties and biological activity.
Interaction with Biological Systems
Ammonium salts like this compound can interact with biological membranes due to their amphiphilic nature. This property allows them to influence membrane fluidity and permeability, potentially affecting cellular processes such as signal transduction and nutrient uptake. The impact of such interactions on metabolic pathways remains an area for further investigation.
Case Studies and Research Findings
- Antimicrobial Activity : A comparative study on QUATs found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commercial antimicrobial agents, suggesting that this compound could be similarly effective in inhibiting microbial growth .
- Metabolic Effects : Research on ammonia metabolism indicates that compounds influencing ammonia levels can affect energy metabolism in organisms. For instance, studies involving ammonium chloride demonstrated alterations in energy expenditure and metabolic rates in animal models . While these findings do not directly involve this compound, they provide insight into how ammonium compounds can influence biological systems.
- Fatty Acid Metabolism : The role of fatty acids in metabolic regulation is well-documented. This compound's structure suggests it may participate in lipid metabolism pathways, potentially impacting insulin signaling and glucose uptake in cells .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| State at Room Temperature | White solid |
| Solubility | Soluble in polar solvents |
| Antimicrobial Activity | Effective against Staphylococcus aureus, Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
